molecular formula C18H25N7O2 B5676710 1-(2-{3-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}-2-oxoethyl)pyrrolidin-2-one

1-(2-{3-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}-2-oxoethyl)pyrrolidin-2-one

Cat. No. B5676710
M. Wt: 371.4 g/mol
InChI Key: ACQAJHDMFHWJOH-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis of heterocyclic compounds similar to our compound of interest involves multiple steps, including reactions such as alkylation, cyclization, and functional group transformations. For example, the synthesis of pyrrolidin-2-ylmethyl-1H-azoles and their piperidine-derived homologues demonstrates the complexity of synthesizing such molecules. These processes typically involve starting from azoles and reacting with N-Cbz-prolinol mesylate or analogues, followed by deprotection steps to yield the desired products (Zhersh et al., 2013).

Molecular Structure Analysis

The molecular structure of compounds with similar complexity is often characterized by X-ray crystallography, revealing intricate details about their conformation and tautomeric forms. For instance, the structure and spontaneous transformation products of related heterocycles in crystal and solution highlight the stability and conformational dynamics of such molecules (Gubaidullin et al., 2014).

Chemical Reactions and Properties

Heterocyclic compounds like our compound of interest participate in a wide range of chemical reactions, reflecting their reactive nature and potential for diverse chemical properties. These reactions can include cycloadditions, nucleophilic substitutions, and electrophilic additions. For example, the reactivity of azido and amino derivatives of similar structures indicates a propensity for participating in cycloaddition reactions to yield triazoles and other heterocyclic structures (Malet et al., 1993).

Physical Properties Analysis

The physical properties of such complex molecules, including solubility, melting point, and crystalline structure, are critical for their handling and application in various fields. The detailed crystal and molecular structures of related compounds provide insights into their physical characteristics and how they might be manipulated for specific applications (Karczmarzyk & Malinka, 2004).

properties

IUPAC Name

1-[2-[3-[4-methyl-5-(pyrazol-1-ylmethyl)-1,2,4-triazol-3-yl]piperidin-1-yl]-2-oxoethyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N7O2/c1-22-15(12-25-10-4-7-19-25)20-21-18(22)14-5-2-8-23(11-14)17(27)13-24-9-3-6-16(24)26/h4,7,10,14H,2-3,5-6,8-9,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACQAJHDMFHWJOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1C2CCCN(C2)C(=O)CN3CCCC3=O)CN4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-{3-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}-2-oxoethyl)pyrrolidin-2-one

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